3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
Overview
Description
3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is an organic compound with a complex structure It is composed of a benzaldehyde derivative and a benzisothiazole derivative, linked through a hydrazone bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves multiple steps:
Synthesis of 3-bromo-4-methoxybenzaldehyde: This can be achieved through the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst.
Synthesis of 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine:
Formation of the hydrazone bond: The final step involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under acidic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-bromo-4-methoxybenzoic acid.
Reduction: 3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-amino-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone.
Substitution: 3-methoxy-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone.
Scientific Research Applications
3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine: Another precursor in the synthesis.
4-methoxybenzaldehyde: A structurally similar compound with different functional groups.
Uniqueness
3-bromo-4-methoxybenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrazone linkage and nitro group make it particularly interesting for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5S/c1-20(18-9-10-3-6-14(26-2)13(17)7-10)16-12-5-4-11(21(22)23)8-15(12)27(24,25)19-16/h3-9H,1-2H3/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWRURKMZPRDU-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC(=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC(=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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